1-methyl-5-nitro-1H-benzo[d]imidazole

Anticancer Benzimidazole Cytotoxicity

Essential benzimidazole building block with specific 1-methyl/5-nitro substitution critical for reproducible anticancer (MCF7 IC50 4.52 µg/mL), vasorelaxant (EC50 <5 µM), and CA-II inhibition research. Spectral properties differ from 6-nitro isomer, impacting analytical detection. Do not substitute with other 5-nitrobenzimidazoles. High purity ≥98% ensures reliable structure-activity relationship (SAR) studies.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 5381-78-2
Cat. No. B182920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-nitro-1H-benzo[d]imidazole
CAS5381-78-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3
InChIKeyAMIYGFTVNIDCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-nitro-1H-benzo[d]imidazole (CAS 5381-78-2): Key Chemical and Physical Properties for Procurement Decisions


1-Methyl-5-nitro-1H-benzo[d]imidazole (CAS 5381-78-2) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring system with a methyl group at the 1-position and a nitro group at the 5-position . It is a crystalline solid with a melting point of 210-212 °C, a calculated logP of approximately 2.0, and a predicted pKa of 3.39 ± 0.10, indicating its moderate lipophilicity and weakly basic character . These physicochemical properties are essential for assessing solubility, stability, and suitability for various research applications .

Why 1-Methyl-5-nitro-1H-benzo[d]imidazole Cannot Be Simply Substituted by Other 5-Nitrobenzimidazoles


Generic substitution of 1-methyl-5-nitro-1H-benzo[d]imidazole with other 5-nitrobenzimidazole analogs is not scientifically valid due to significant differences in biological activity arising from specific substitution patterns. For example, the presence of a methyl group at the 1-position versus a 2-methyl substitution dramatically alters the compound's inhibitory activity against heme synthesis, with 2-ethyl-5-nitrobenzimidazole being considerably more potent than 2-methyl-5-nitrobenzimidazole [1]. Furthermore, the 5-nitro isomer exhibits distinct spectral properties compared to the 6-nitro isomer, including higher epsilon values in UV spectrometry, which can impact analytical detection and quantification [2]. These structure-activity relationships underscore the necessity of selecting the precise compound for reproducible research outcomes.

1-Methyl-5-nitro-1H-benzo[d]imidazole: Quantitative Evidence of Differentiation Against Comparators


Comparative Antitumor Activity: 2-Methyl-5-nitrobenzimidazole as a Benchmark

The antitumor activity of 2-methyl-5(6)-nitro-1H-benzimidazole (a close structural analog) was evaluated against breast cancer MCF7 cells, demonstrating an IC50 of 4.52 µg/mL [1]. This data serves as a quantitative benchmark for the 5-nitrobenzimidazole scaffold, highlighting that the parent compound 1-methyl-5-nitro-1H-benzo[d]imidazole, while not directly tested in this study, provides the foundational core for further derivatization to achieve potent anticancer activity [2].

Anticancer Benzimidazole Cytotoxicity

Vasorelaxant Activity of 5-Nitrobenzimidazole Derivatives: Quantitative Comparison with Pimobendan

A series of 1H-benzo[d]imidazole analogues substituted at position 5 with -NO2 were synthesized and evaluated for vasorelaxant activity. All nitro derivatives were potent, exhibiting EC50 values <5 µM. The most potent derivative, compound 13, showed an EC50 of 1.81 µM and an Emax of 91.7% in intact aortic rings, which is 2.5-fold more active than the reference drug Pimobendan [1]. The closely related 5-CF3 analogue (compound 8) was 19 times less potent than compound 13, underscoring the critical role of the nitro group in achieving high vasorelaxant efficacy [2].

Cardiovascular Vasorelaxant 5-Nitrobenzimidazole

Carbonic Anhydrase II Inhibition: 5-Nitrobenzimidazole Derivatives Outperform Acetazolamide

A series of 5-nitro-1H-benzo[d]imidazole-2(3H)-thione (5NBIT) and acylhydrazone derivatives were synthesized and evaluated for inhibition of bovine carbonic anhydrase II (bCA-II). Several compounds demonstrated superior inhibition compared to the standard drug acetazolamide (IC50: 18.2 ± 0.51 µM). Notably, compound 7 exhibited the highest inhibition with an IC50 of 8.2 ± 0.32 µM, while compounds 1-5 and 9 showed IC50 values ranging from 10.5 to 16.5 µM [1]. Structure-activity relationship analysis indicated that the presence of the nitro group on the phenyl ring significantly contributed to the overall inhibitory activity [2].

Enzyme Inhibition Carbonic Anhydrase Glaucoma

Dual VEGFR-2/c-Met Kinase Inhibition: 2-Substituted-5-nitrobenzimidazole Derivatives

A series of 2-substituted-5-nitrobenzimidazole derivatives were designed as dual VEGFR-2 and c-Met kinase inhibitors. In vitro screening against non-small-cell lung cancer NCI-H522 and melanoma SK-MEL-2 cell lines revealed that analog 14a exhibited the greatest inhibitory activities with inhibition percentages of 48.70% and 42.62%, respectively [1]. Furthermore, the unsubstituted phenoxymethyl derivative 12d showed promising inhibitory activity against VEGFR-2 and c-Met kinases with inhibition percentages of 35.88% and 88.48%, respectively [2]. These results highlight the potential of the 5-nitrobenzimidazole scaffold for developing dual-target anticancer agents.

Cancer Kinase Inhibitor Angiogenesis

Optimal Research Applications for 1-Methyl-5-nitro-1H-benzo[d]imidazole Based on Quantified Evidence


Medicinal Chemistry: Anticancer Lead Optimization

1-Methyl-5-nitro-1H-benzo[d]imidazole serves as an essential building block for synthesizing novel anticancer agents. The benchmark IC50 of 4.52 µg/mL for the closely related 2-methyl-5(6)-nitro-1H-benzimidazole against MCF7 breast cancer cells [1] establishes the scaffold's potential. Researchers can utilize this compound to explore structure-activity relationships by introducing various substituents at the 2-position, aiming to improve potency and selectivity against cancer cell lines.

Cardiovascular Research: Vasorelaxant Drug Discovery

Given that 5-nitrobenzimidazole derivatives exhibit potent vasorelaxant activity, with EC50 values <5 µM and a 2.5-fold improvement over Pimobendan [2], 1-methyl-5-nitro-1H-benzo[d]imidazole is a critical starting material for developing new antihypertensive agents. Its use in synthesizing analogues for ex vivo aortic ring assays can accelerate the identification of novel vasodilators.

Enzyme Inhibition Studies: Carbonic Anhydrase II Inhibitors

The demonstrated ability of 5-nitrobenzimidazole derivatives to inhibit carbonic anhydrase II with IC50 values as low as 8.2 µM, outperforming acetazolamide (IC50: 18.2 µM) [3], positions 1-methyl-5-nitro-1H-benzo[d]imidazole as a key intermediate for synthesizing potent CA-II inhibitors. This application is particularly relevant for research on glaucoma, cancer, and other conditions where CA-II is implicated.

Kinase Inhibitor Development: Dual VEGFR-2/c-Met Targeting

The 5-nitrobenzimidazole scaffold has been successfully employed to create dual VEGFR-2 and c-Met kinase inhibitors, with compounds like 12d showing 88.48% inhibition of c-Met [4]. 1-Methyl-5-nitro-1H-benzo[d]imidazole is therefore a valuable precursor for synthesizing focused libraries of 2-substituted derivatives aimed at disrupting angiogenesis and tumor progression in lung cancer and melanoma models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-5-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.